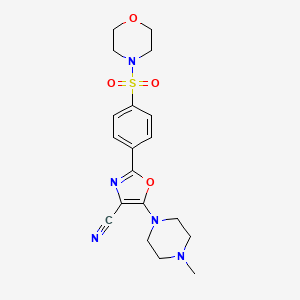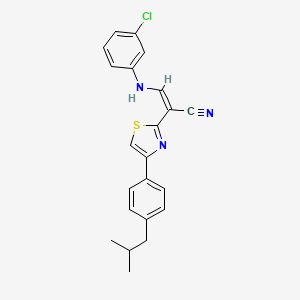
4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole derivative. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives, such as the one you mentioned, are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite complex and varies depending on the substituents attached to the pyrazole ring. In the case of “4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol”, the molecule contains a phenyl group and a trifluoromethyl group attached to the pyrazole ring, and a 1,3-benzenediol group attached to the 4-position of the pyrazole ring .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including substitutions, additions, and cyclizations . The specific reactions that “4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol” can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information about “4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol”, it’s difficult to provide a detailed analysis of its properties .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound can be used in the synthesis of heterocyclic compounds such as 4-aryl-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thiones . These compounds have been widely applied in various fields including agricultural, biological, medicinal fields, ligands chemistry, and materials science .
Anticancer Activity
Derivatives of this compound show a wide range of biological properties such as anticancer effects . The ability to functionalize all the carbon and nitrogen atoms of the molecular structure by various substituents is therefore of very importance to improve these properties .
Antimicrobial Activity
These derivatives also exhibit antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents .
Anti-inflammatory Activity
The compound and its derivatives have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .
Antiviral Activity
The compound has demonstrated antiviral properties , indicating potential use in the development of antiviral drugs .
Use in Organic Synthesis
Compounds containing the triazolethione (mercapto-1,2,4-triazole) scaffold, which can be synthesized using this compound, are of great utility in organic synthesis . They have been used in organic synthesis due to their efficient biological activities .
Antidepressant Activity
These compounds have been used in organic synthesis due to their efficient biological activities, such as antidepressant .
Anticonvulsive Activity
Compounds had moderate anticonvulsive activity, but less than that of lamotrigine . This suggests potential applications in the treatment of convulsive disorders .
Future Directions
The study of pyrazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could focus on synthesizing new pyrazole derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with the sphingosine-1-phosphate receptor 1 (s1p1) . S1P1 is a G-protein-coupled receptor that plays a crucial role in regulating cellular responses, including proliferation, survival, migration, and adhesion .
Mode of Action
Based on the action of similar compounds, it can be hypothesized that this compound may act as an agonist to the s1p1 receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of the S1P1 receptor can lead to various downstream effects, depending on the specific cellular context .
Biochemical Pathways
The activation of the s1p1 receptor has been associated with several signaling pathways, including the pi3k/akt, erk/mapk, and plc pathways . These pathways regulate various cellular processes, including cell growth, survival, and migration .
Pharmacokinetics
A study on a similar compound, a selective agonist for the s1p1 receptor, showed that more than 50% of the dose was excreted in bile in both rats and dogs . This suggests that the compound may have significant biliary excretion.
Result of Action
The activation of the s1p1 receptor by similar compounds has been associated with various cellular responses, including changes in cell proliferation, survival, migration, and adhesion .
properties
IUPAC Name |
4-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)15-13(9-4-2-1-3-5-9)14(20-21-15)11-7-6-10(22)8-12(11)23/h1-8,22-23H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCLRQFKIQTLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol | |
CAS RN |
394237-55-9 |
Source


|
| Record name | 4-(4-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL)-1,3-BENZENEDIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

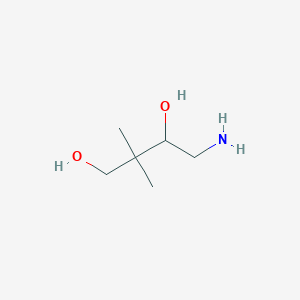
![N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2803842.png)
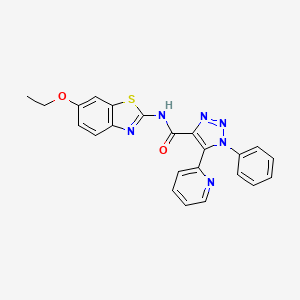
![7-Chloro-1-(4-isopropylphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2803845.png)
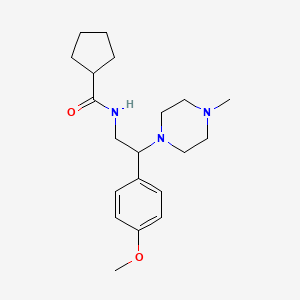
![2-((1-(3-(benzo[d][1,3]dioxol-5-yloxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2803850.png)
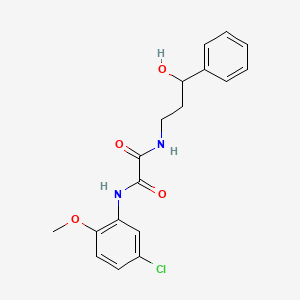
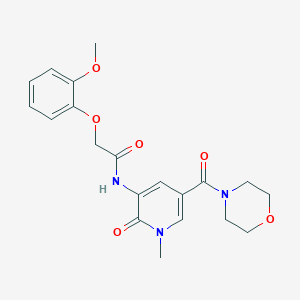
![1-(4-fluorobenzyl)-3'-(3-fluoro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2803857.png)
![5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2803858.png)
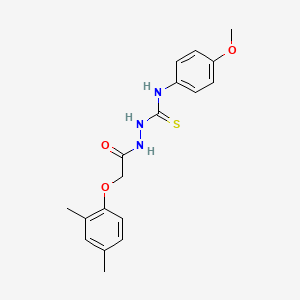
![methyl 4-(2-(4-chlorophenyl)-4,6-dioxo-5-(3-(trifluoromethyl)phenyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2803862.png)
